Feldspar

Ceramic flux Glass batch Alkali-alumina ratio

Feldspar is the backbone flux in glass and ceramic manufacturing. Its melt behavior—defined by the K₂O/Na₂O ratio—directly governs glass phase development, pyroplastic deformation, and glaze fit. Substituting potash for soda feldspar shifts liquidus temperature and viscosity–temperature profiles, risking off-spec water absorption and increased scrap. Insist on certified lot analysis for Fe₂O₃, particle size distribution, and free quartz before purchasing. Choose low-iron grades (Fe₂O₃ <0.2%) for whiteware and electrical porcelain to guarantee whiteness and fired performance. Verify grade compatibility with your firing schedule to avoid costly reformulation.

Molecular Formula AlNaO8Si3
Molecular Weight 262.22 g/mol
Cat. No. B12085585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeldspar
Molecular FormulaAlNaO8Si3
Molecular Weight262.22 g/mol
Structural Identifiers
SMILES[O-][Si](=O)O[Si](=O)O[Si](=O)O[Al]=O.[Na+]
InChIInChI=1S/Al.Na.O7Si3.O/c;;1-8(2)6-10(5)7-9(3)4;/q2*+1;-2;
InChIKeyKAXHULZGFGOPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / 24 tons / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Feldspar Chemical Composition and Industrial Grade Specifications for Procurement


Feldspar refers to a group of aluminosilicate minerals containing potassium, sodium, and calcium in varying proportions, with the general formula (K,Na,Ca)AlSi₃O₈ [1]. These tectosilicate minerals constitute approximately 41% of the Earth's continental crust by weight and serve as essential fluxing agents in glass and ceramic manufacturing [2]. Industrial feldspar is primarily classified by its alkali content: potash feldspar (K₂O > 10%, Na₂O < 3%), soda feldspar (Na₂O > 8%, K₂O < 3%), and mixed alkali varieties [3]. Commercial grades are further defined by iron oxide content (Fe₂O₃ < 0.2% for whiteware applications), particle size distribution (typically 200–325 mesh), and alumina content (16–19% Al₂O₃) [4].

Why Generic Feldspar Substitution in Glass and Ceramic Formulations Is Scientifically Unsound


Feldspar is not a single chemical entity but a continuous solid solution series between potassium, sodium, and calcium end-members, each with distinct melting behavior, viscosity profiles, and thermal expansion characteristics [1]. Substituting a potash feldspar (KAlSi₃O₈) with a soda feldspar (NaAlSi₃O₈) alters the liquidus temperature, the viscosity–temperature relationship, and the resultant glass phase composition, which directly impacts product properties such as water absorption, pyroplastic deformation, and glaze fit [2]. Furthermore, natural feldspar ores vary significantly in impurity content (Fe₂O₃, TiO₂) and free quartz (SiO₂) contamination, both of which influence color, melting point, and thermal expansion [3]. Even in-class alternatives such as nepheline syenite, though chemically similar, exhibit higher alkali content and lower silica, leading to markedly different fluxing kinetics and phase evolution during firing [4]. Consequently, direct substitution without quantitative reformulation and empirical validation frequently results in off-specification products, increased scrap rates, and compromised mechanical or aesthetic performance.

Quantitative Comparator Evidence for Feldspar Selection in Industrial Procurement


Alkali and Alumina Content: Nepheline Syenite vs. Feldspar in Fluxing Efficiency

Nepheline syenite contains 14 wt.% combined K₂O + Na₂O, whereas feldspar contains only 9–12 wt.% [1]. Alumina content in nepheline syenite ranges from 20–25 wt.%, exceeding feldspar's 16–18 wt.% [1]. The Al₂O₃/SiO₂ ratio is 0.5 in nepheline syenite compared to 0.2 in feldspar [2]. This higher alkali and alumina content translates to more efficient fluxing and lower required addition levels in ceramic bodies.

Ceramic flux Glass batch Alkali-alumina ratio

Viscosity Control in Molten Glass: Feldspar vs. Nepheline Syenite at High Addition Levels

At 12% refractory addition, feldspar is more effective than nepheline syenite at increasing molten apparent viscosity [1]. Below 9% addition, both materials exhibit similar viscosity-enhancing effects [1]. This differential behavior at higher loadings provides formulators with a precise tool to control melt rheology in glass enamels and ceramic glazes.

Glass enamel Viscosity modifier Refractory addition

Thermal Expansion Coefficient: Sodium Feldspar vs. Quartz in Ceramic Bodies

Sodium feldspar exhibits a coefficient of thermal expansion (CTE) of 4.5 × 10⁻⁶ °C⁻¹, approximately 5.4 times lower than quartz (24.3 × 10⁻⁶ °C⁻¹) [1]. This significant difference in CTE minimizes residual thermal stresses in ceramic bodies containing both phases, reducing the risk of cracking and improving thermal shock resistance.

Thermal expansion Glaze fit Ceramic stress

Iron Oxide Content: Commercial Grade Feldspar vs. Jordanian Feldspar Ore

Commercial ceramic and glass grade feldspar typically requires Fe₂O₃ content below 0.2% to ensure clean melting and minimal discoloration [1]. In contrast, Jordanian feldspar from Wadi Al-Jayshiah contains an average Fe₂O₃ content of 2.33%, which is over 11 times higher and unsuitable for high-whiteness applications without beneficiation [2]. This stark difference underscores the importance of source verification and chemical certification in procurement.

Whiteness Ceramic color Glass clarity

Melting Behavior: Soda Feldspar vs. Potash Feldspar in Ceramic Glazes

Soda feldspar melts at a lower temperature (1120–1250°C) and produces a more fluid, lower-viscosity melt compared to potash feldspar [1]. Potash feldspar, with a higher melting point (~1290°C), yields a more viscous melt and a wider firing range, making it preferable for vitreous sanitaryware and tableware where dimensional stability is critical [2]. The choice between these two directly impacts glaze maturation temperature and pyroplastic deformation risk.

Glaze formulation Flux selection Melting range

Validated Industrial Application Scenarios for Feldspar Based on Comparative Evidence


Glass Manufacturing: Fluxing Agent with Controlled Alkali-Alumina Ratio

Feldspar is preferred over nepheline syenite in container and flat glass production when a higher silica-to-alkali ratio is required to maintain chemical durability and reduce devitrification tendencies [1]. The lower Al₂O₃/SiO₂ ratio (0.2 vs. 0.5) and lower total alkali content (9–12% vs. 14%) provide formulators with finer control over glass network polymerization and viscosity–temperature profiles [2]. In high-volume glass batch formulations, feldspar's consistent chemical composition and lower cost per ton of delivered alumina make it the economically rational choice for standard soda-lime-silica compositions [3].

Sanitaryware and Vitreous China: Dimensional Stability and Low Water Absorption

In sanitaryware production, the combination of sodium-based feldspar with fine particle size (45 μm) consistently achieves water absorption below the 0.5% target and glass phase content approaching 70 wt.% when fired at 1240°C [1]. Potash feldspar, by contrast, yields higher thermal expansion coefficients (6.2–6.9 × 10⁻⁶ °C⁻¹) and is selected when improved thermal shock resistance is required [1]. The evidence demonstrates that feldspar type and particle size are critical levers for optimizing vitrification and minimizing porosity in high-value sanitaryware.

Porcelain Tile Bodies: Fluxing Efficiency and Sintering Behavior

Although nepheline syenite offers stronger fluxing action (13.4% total alkalis vs. 12.5% in potash feldspar), feldspar remains the industry standard for porcelain stoneware tiles due to its more gradual melting behavior and lower reactivity with quartz, which reduces the risk of pyroplastic deformation during firing [1]. Studies comparing feldspar and nepheline syenite in tile bodies confirm that both can achieve water absorption <0.1% under optimized firing schedules, but feldspar-based bodies exhibit superior shape retention and lower tendency for warpage in high-speed roller kilns [2].

Whiteware Ceramics: Color Control Through Iron Content Management

For high-whiteness applications such as tableware, electrical porcelain, and glazes, only feldspar grades with Fe₂O₃ < 0.2% are acceptable [1]. Comparative analysis of Jordanian feldspar ore (Fe₂O₃ 2.33%) versus commercial ceramic grade demonstrates that raw ore requires costly beneficiation to meet color specifications [2]. This evidence justifies the premium pricing of low-iron feldspar and underscores the procurement imperative to request certified chemical analyses and lab reports before placing orders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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